2-Fluoro-5-(methylthio)phenylboronic acid
Overview
Description
2-Fluoro-5-(methylthio)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a fluorine atom and a methylthio group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
2-Fluoro-5-(methylthio)phenylboronic acid is primarily used as a reactant in organic synthesis . Its primary targets are the organic groups involved in the reactions it participates in. For example, it is used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound also undergoes functionalization via lithiation and reaction with electrophiles .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It is known that boronic esters, like this compound, are generally stable, readily prepared, and environmentally benign . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide variety of organic compounds . The compound can also be used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the stability of the compound can be affected by air and moisture . Therefore, it is often stored in an inert atmosphere at low temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(methylthio)phenylboronic acid typically involves the lithiation of a suitable precursor, followed by reaction with a boron-containing reagent. One common method is the lithiation of 2-Fluoro-5-(methylthio)benzene using a strong base such as n-butyllithium, followed by treatment with trimethyl borate and subsequent hydrolysis to yield the boronic acid .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(methylthio)phenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Oxidation: The major product is the corresponding phenol.
Scientific Research Applications
2-Fluoro-5-(methylthio)phenylboronic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the fluorine and methylthio substituents, making it less reactive in certain contexts.
2-Fluoro-5-(trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of a methylthio group, which can significantly alter its reactivity and applications.
2-(Methylthio)phenylboronic Acid: Similar structure but lacks the fluorine substituent, affecting its electronic properties and reactivity.
Uniqueness
2-Fluoro-5-(methylthio)phenylboronic acid is unique due to the presence of both fluorine and methylthio substituents, which can influence its reactivity and selectivity in chemical reactions. These substituents can also affect the compound’s interactions with biological molecules, potentially enhancing its utility in medicinal chemistry .
Properties
IUPAC Name |
(2-fluoro-5-methylsulfanylphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2S/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHKXDKHYUZUFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)SC)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401238030 | |
Record name | Boronic acid, B-[2-fluoro-5-(methylthio)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401238030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-51-2 | |
Record name | Boronic acid, B-[2-fluoro-5-(methylthio)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[2-fluoro-5-(methylthio)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401238030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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